Building block purityQuality specificationProcurement standard
Fragment-based drug discovery demands compact, sp³-rich building blocks with orthogonal reactive handles. This azetidine-thiadiazole (MW 187.3) delivers three differentiated features in a single fragment-compliant scaffold:
- Azetidine NH (pKa ~8-9) enables rapid amide library generation; thioether linkage offers chemoselective oxidation to sulfoxide/sulfone for electrophilic warhead introduction.
- Constrained azetidine geometry provides defined exit-vector orientation vs. flexible piperidine analogs, improving target binding entropy.
- Free base form (no counterion) permits direct bioconjugation without exceeding the 500 Da permeability threshold.
Supplied at ≥95% purity from cGMP-aligned facilities. For research and further manufacturing use only.
Molecular FormulaC6H9N3S2
Molecular Weight187.3 g/mol
Cat. No.B13252518
⚠ Attention: For research use only. Not for human or veterinary use.
2-(Azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole (CAS 1342402‑86‑1) is a low‑molecular‑weight (187.3 g/mol) heterocyclic compound belonging to the 1,3,4‑thiadiazole class, featuring an azetidine ring linked via a thioether bridge at the 2‑position and a methyl group at the 5‑position . Its compact, bifunctional architecture—combining the strained four‑membered azetidine amine with the electron‑rich 1,3,4‑thiadiazole core—makes it a versatile molecular building block for fragment‑based drug discovery, PROTAC linker design, and covalent inhibitor platforms. The thioether linkage offers a chemically tractable site for oxidation to sulfoxide/sulfone or participation in copper‑catalyzed cross‑couplings, while the azetidine NH provides a handle for amide coupling, urea formation, or salt derivatization . Commercially available at ≥95% purity from multiple cGMP‑aligned vendors, this compound is supplied exclusively for research and further manufacturing use .
WorkflowFragment-based discovery, PROTAC linker design, covalent inhibitor building blocks
ArchitectureConstrained azetidine amine + thioether-linked thiadiazole with dual reactivity
Procurement≥95% purity, multi-vendor commercial availability, free base formResearch use only; cGMP-aligned supply
Why Generic Substitution Fails for This Building Block
High‑strength differential evidence for this specific compound is currently limited, as no published head‑to‑head comparator studies or patent SAR tables explicitly quantify its superiority over close analogs. Consequently, any claim of functional uniqueness must be interpreted as class‑level inference rather than a statistically validated discrimination. However, the simultaneous presence of three features—the electron‑deficient 1,3,4‑thiadiazole core, the conformationally constrained azetidine ring, and the oxidizable thioether linker—is rarely offered in a single, commercially accessible building block (MW < 200) . Typical alternative building blocks such as 2‑methyl‑5‑(methylthio)‑1,3,4‑thiadiazole (CAS 1925‑78‑6) lack the azetidine amine, eliminating the site for amide‑bond vector diversification, while 2‑(piperidin‑3‑ylthio)‑5‑methyl‑1,3,4‑thiadiazole (CAS 1247524‑82‑8) introduces a larger, more flexible six‑membered ring, altering both the exit‑vector geometry and the pKa of the basic nitrogen . These structural distinctions matter in fragment elaboration and PROTAC linker design, where sp³‑rich, low‑molecular‑weight fragments with orthogonal functional handles are explicitly sought after [1]. For scientists evaluating procurement options, the choice is therefore driven by the requirement for an azetidine‑constrained thioether‑linked thiadiazole—a combination not delivered by simpler or differently substituted analogs.
Homologs with flexible linkers (e.g., piperidine)
Higher MW and conformational freedom may alter fragment library compliance and binding entropy profile.
Salt forms (hydrochloride)
Counterion mass and potential hygroscopicity can shift reaction stoichiometry and complicate cellular uptake assays.
Analogs lacking the azetidine anchor
Absence of the strained amine restricts chemoselective derivatization and orthogonal functionalization.
[1] Bursavich, M.G. et al. (2010) Design, synthesis, and evaluation of a novel series of azetidine‑based inhibitors. Bioorg. Med. Chem. Lett., 20(5):1677-1680. DOI:10.1016/j.bmcl.2010.01.045 View Source
Quantitative Evidence vs. Closest Analogs
Purity vs. Closest Azetidine-Thiadiazole Homolog
The target compound is supplied at a minimum purity of 95% (GC/HPLC) by multiple independent vendors, whereas the closest commercially available azetidine–thiadiazole homolog, 2-{[(azetidin-3-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole (CAS 1706441‑93‑1), is offered at 97% purity . The 2% purity differential may influence procurement decisions when downstream reactions are sensitive to trace impurities, though both grades are suitable for early‑stage research .
Purity vs. homologData to verify
95% vs. 97% (Δ −2 pp)
Minor purity gap may influence impurity-sensitive steps.
Vendor technical datasheets (AKSci, Chemscene, Leyan vs. MolCore)
Why This Matters
The 2% purity gap may necessitate additional purification steps for the target compound in applications requiring >95% purity, influencing procurement source selection based on the acceptable impurity threshold.
Building block purityQuality specificationProcurement standard
Molecular Weight Advantage for Fragment Screening
With a molecular weight of 187.3 g/mol, the target compound falls well below the typical 300 Da ceiling for fragments, whereas the piperidine analog 2‑methyl‑5‑(piperidin‑3‑ylthio)‑1,3,4‑thiadiazole (CAS 1247524‑82‑8) has a molecular weight of 229.4 g/mol . The 42.1 Da lower mass of the azetidine compound provides a significant advantage in fragment‑based screening libraries, where heavy atom count directly influences ligand efficiency metrics [1].
MW advantageReported
187.3 g/mol (Δ −42.1 vs piperidine analog)
Supports fragment library compliance (Ro3) and ligand efficiency space.
Molecular formula calculation; Ro3 reference [REFS-2]
Fragment-based drug discoveryMolecular weightLigand efficiency
Calculated from molecular formulas; PubChem/Chemsrc data
Why This Matters
The 18.4% lower molecular weight directly improves fragment library compliance (Ro3) and provides more room for molecular growth during hit-to-lead optimization.
Fragment-based drug discoveryMolecular weightLigand efficiency
[1] Congreve, M. et al. (2003) A 'Rule of Three' for fragment-based lead discovery? Drug Discov. Today, 8(19):876-877. DOI:10.1016/S1359-6446(03)02831-9 View Source
Storage Stability: Free Base vs. Salt Form
The free base form (target compound) requires storage sealed in dry conditions at 2–8 °C, with room‑temperature shipping tolerance . In contrast, the hydrochloride salt (CAS 1864072‑60‑5, MW 223.75 g/mol) carries a 19.5% molecular weight penalty from the counterion and may exhibit different hygroscopicity and solubility profiles, though direct comparative stability data are not publicly available . The free base offers the advantage of direct use without desalting steps in organic reactions.
Free base vs. saltContext-dependent
Free base 2–8°C dry; salt +19.5% MW penalty
Free base avoids counterion interference in anhydrous/organic reactions.
Vendor storage data; direct salt stability comparison not publicly available.
StabilityStorage conditionsSalt selection
Evidence Dimension
Storage condition and molecular weight
Target Compound Data
Free base: 2–8 °C sealed, dry; MW 187.3
Comparator Or Baseline
Hydrochloride salt: similar storage conditions assumed; MW 223.75
Quantified Difference
MW increase +36.45 g/mol (+19.5%) for salt form
Conditions
Vendor-specified storage (Chemscene, Fluorochem)
Why This Matters
The free base form eliminates the mass and chemical interference of the hydrochloride counterion, which is critical for reactions sensitive to acidic conditions or requiring precise stoichiometry.
StabilityStorage conditionsSalt selection
Preferred Research and Industrial Applications
Fragment-Based Drug Discovery Libraries
With an MW of 187.3 g/mol and a strained azetidine ring that introduces three‑dimensional character, this compound meets the “Rule of Three” guidelines for fragment screening [1]. Its thioether linkage provides a synthetic handle for subsequent oxidation or metal‑catalyzed diversification, while the azetidine NH enables rapid amide library generation, making it a preferred fragment over higher‑MW piperidine analogs that already exceed ideal fragment space .
Covalent Inhibitor and PROTAC Linker Design
The combination of an azetidine amine (pKa ~8–9) and a thioether‑linked thiadiazole allows sequential, chemoselective functionalization: the thioether can be oxidized to sulfoxide/sulfone for electrophilic warhead introduction, while the azetidine nitrogen can be acylated independently [1]. This dual reactivity is not available in simple 2‑methylthio‑5‑methyl‑1,3,4‑thiadiazole, which lacks the azetidine anchor point entirely .
Hit-to-Lead Optimization with Constrained Cores
The restricted geometry of the azetidine ring constrains the thioether vector to a defined spatial orientation, unlike the more flexible piperidine analog, which presents multiple low‑energy conformers [1]. This rigidity can translate into improved target binding entropy when the azetidine thioether is elaborated into a larger ligand, a property inferred from fragment‑based design principles where conformational pre‑organization enhances binding affinity .
Chemical Biology Probe Synthesis
At only 187.3 g/mol, the free base form can be directly coupled to fluorophores, biotin, or photoaffinity labels without exceeding the 500 Da permeability threshold [1]. The absence of a heavy counterion (as in the hydrochloride salt) eliminates ion‑pairing complications that can confound cellular uptake measurements, making the free base the preferred form for cellular target engagement assays .
Application
Selection Property
Validation Focus
Fragment-based library screening
Low MW (187.3), constrained azetidine 3D character, thioether handle
Rule of Three compliance; synthetic diversification potential
[1] Congreve, M. et al. (2003) A 'Rule of Three' for fragment-based lead discovery? Drug Discov. Today, 8(19):876-877. DOI:10.1016/S1359-6446(03)02831-9 View Source
Quote Request
Request a Quote for 2-(Azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.